Bicalutamide Sulfoxide

Pharmaceutical Impurity Profiling Regulatory Compliance Reference Standards

Method specificity failures in Bicalutamide QC frequently trace back to use of non-pharmacopoeial impurity reference standards. This compound-officially designated Bicalutamide EP Impurity E and USP Related Compound A-is the exact rel-(R*,S*) diastereomeric mixture mandated by both pharmacopoeias. - Eliminates chromatographic misidentification: defined chiral sulfoxide stereochemistry ensures retention time and spectral fidelity across HPLC, UHPLC, and LC-MS methods. - Directly supports ICH Q2(R1) validation: used for system suitability, calibration curve generation, and forced degradation studies. - Supply-ready: packaged as a neat solid (98% HPLC) with storage at 2-8°C; available from milligrams to bulk.

Molecular Formula C18H14F4N2O3S
Molecular Weight 414.4 g/mol
CAS No. 945419-64-7
Cat. No. B569652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicalutamide Sulfoxide
CAS945419-64-7
SynonymsUSP Bicalutamide Related Compound A;  (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methyl-propanamide); 
Molecular FormulaC18H14F4N2O3S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28+/m0/s1
InChIKeyMHWPKBKCPXTKJS-YMGMXPECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicalutamide Sulfoxide: Reference Standard & Impurity


Bicalutamide Sulfoxide (CAS 945419-64-7) is a sulfoxide derivative of the non-steroidal antiandrogen Bicalutamide . It is a chemically defined impurity in Bicalutamide drug substance and finished products, officially recognized as Bicalutamide EP Impurity E and Bicalutamide USP Related Compound A . The compound possesses a chiral sulfoxide group in addition to the asymmetric carbon atom of the parent scaffold, yielding diastereomeric pairs with distinct three-dimensional structures and potential differences in biological interactions [1].

Bicalutamide Sulfoxide: Why Substitution Fails


Generic substitution of Bicalutamide Sulfoxide with other Bicalutamide-related impurities or even closely related sulfoxide analogs is not scientifically valid for analytical applications. The compound exists as diastereomers due to its two chiral centers (carbon and sulfur) [1]. Pharmacopoeial standards, such as USP and EP, specify this exact stereochemical mixture (rel-(R*,S*)-Bicalutamide Sulfoxide) as the official reference standard . Alternative sulfoxides or sulfones differ in oxidation state and stereochemistry, leading to distinct chromatographic retention times, spectral properties, and potentially different responses in LC-MS or HPLC-UV methods . Using a non-identical compound would compromise method specificity, accuracy, and regulatory compliance in pharmaceutical quality control.

Bicalutamide Sulfoxide: Method Selection Evidence


Regulatory Identity vs. Other Impurities

Bicalutamide Sulfoxide (CAS 945419-64-7) is explicitly designated as Bicalutamide EP Impurity E and Bicalutamide USP Related Compound A . This official designation distinguishes it from other impurities like Bicalutamide Sulfone (EP Impurity D) or deshydroxy analogs. For pharmaceutical quality control, this specific compound is the required reference standard for quantifying this particular impurity in Bicalutamide drug products.

Pharmaceutical Impurity Profiling Regulatory Compliance Reference Standards

Stereochemical Purity and Diastereomer Distinction

Bicalutamide Sulfoxide exists as diastereomeric pairs, including the rel-(R*,S*) and (R,R) forms [1]. The official USP/EP standard is the rel-(R*,S*)-diastereomer. While no single study provides a direct IC50 comparison between these diastereomers, it is well-established that the configuration at the chiral sulfoxide center significantly influences biological activity and, crucially, chromatographic behavior [2]. This stereochemical difference directly impacts retention time and resolution in chiral HPLC methods.

Chiral Chromatography Stereochemistry Analytical Method Validation

Stability & Storage vs. Parent Drug

While direct, head-to-head stability data for Bicalutamide Sulfoxide is not widely published, its storage requirements (2-8 °C) can be compared to the parent drug Bicalutamide, which is typically stored at room temperature (20-25 °C) [1]. The lower recommended temperature for the sulfoxide suggests potential for degradation or racemization at ambient conditions, a common concern for chiral sulfoxides. This requirement has practical implications for analytical lab workflows, such as the need for refrigerated storage and proper handling to prevent degradation that could affect quantitative results.

Pharmaceutical Stability Reference Standard Handling Analytical Method Development

Bicalutamide Sulfoxide: Key Application Scenarios


Method Development for Impurity Profiling

Bicalutamide Sulfoxide is used as a reference standard for developing and validating HPLC, UHPLC, and LC-MS methods to detect and quantify this specific impurity in Bicalutamide drug substance and drug products. Its use is essential for demonstrating method specificity and accuracy in accordance with ICH Q2(R1) guidelines .

QC Release Testing

During commercial production, this compound serves as the quantitative reference for impurity testing to ensure each batch of Bicalutamide meets the limits specified in the USP and EP monographs. It is used to generate calibration curves and system suitability solutions for routine QC analysis [1].

Stability Studies for Drug Products

In forced degradation and long-term stability studies of Bicalutamide formulations, Bicalutamide Sulfoxide is used to identify and quantify any sulfoxide impurity that forms over time. This data is critical for establishing product shelf-life and understanding degradation pathways [2].

Chiral Method for Diastereomer Purity

The chiral nature of the sulfoxide group makes this compound a key analyte for developing and validating chiral HPLC or SFC methods. These methods can separate the rel-(R*,S*)-diastereomer (the official standard) from the (R,R)-diastereomer, ensuring accurate quantification of the correct impurity form [3].

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